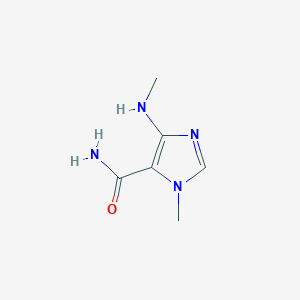![molecular formula C11H9N3O2 B3356125 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 651043-51-5](/img/structure/B3356125.png)
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Descripción general
Descripción
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered important for the synthesis of molecules with diverse physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone and quinazolinone derivatives, which include this compound, can be synthesized through various methods . For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Aplicaciones Científicas De Investigación
Stereochemical Analysis
- Asymmetric Alkylation : The stereochemical aspects of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione have been explored. Specifically, the impact of substituting a methyl group with an isopropyl group in this compound has been shown to improve stereoselective alkylation at C-1. This finding is significant for understanding the stereogenic properties of the compound (Buenadicha, Avendaño, & Söllhuber, 1998).
Chemical Reactivity
- Electrophilic Glycine Template : Investigations into the reactivity of this compound derivatives have revealed that certain modifications, like converting it into a cis-tosylate, can influence its role as an electrophilic glycine template. This highlights its potential utility in synthetic chemistry (Martín-Santamaría, Espada, & Avendaño, 1999).
Biological Activity
- Antitumor Activity : Fungal-derived quinazolines, including those with a 2H-Pyrazino[2,1-b]quinazoline-3,6-dione core, have shown promising antitumor activities. This highlights the compound's potential in the development of novel anticancer drug leads (Long et al., 2021).
Synthetic Applications
- Microwave-Assisted Synthesis : A microwave-promoted synthetic strategy for this compound forms the core scaffold common to several families of alkaloids with significant biological activities. This technique demonstrates an efficient method for synthesizing complex organic molecules, including potential drug candidates (Liu et al., 2005).
Propiedades
IUPAC Name |
2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-14-9(5-12-10)13-8-4-2-1-3-7(8)11(14)16/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGAFKFEQBESQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458344 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
651043-51-5 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide](/img/structure/B3356070.png)



![1H-Pyrrolo[2,3-f]isoquinoline](/img/structure/B3356087.png)



![5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3356118.png)


